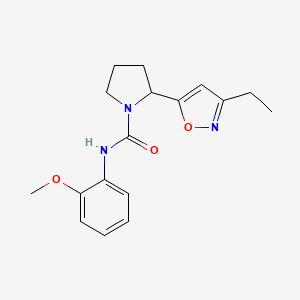![molecular formula C16H12Cl2N4O2 B5906889 1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide](/img/structure/B5906889.png)
1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring molecule in the body that plays a crucial role in various physiological processes. Adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of sleep, pain perception, and cognition. DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
DPCPX selectively blocks the adenosine A1 receptor, which is involved in the regulation of various physiological processes, including sleep, pain perception, and cognition. By blocking the adenosine A1 receptor, DPCPX can modulate the activity of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in the regulation of mood, pain perception, and cognitive function.
Biochemical and physiological effects:
DPCPX has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and glutamate in the brain, which are involved in the regulation of mood and cognitive function. DPCPX has also been shown to reduce the levels of GABA, which is involved in the regulation of anxiety and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
DPCPX has several advantages for lab experiments. It is highly selective for the adenosine A1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. DPCPX is also relatively stable and can be easily synthesized. However, DPCPX has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. DPCPX also has a relatively short half-life, which can limit its effectiveness in some experimental settings.
Orientations Futures
There are several future directions for the study of DPCPX. One potential direction is the study of the long-term effects of DPCPX on neurological disorders. Another potential direction is the study of the potential use of DPCPX in combination with other drugs for the treatment of neurological disorders. Additionally, the development of new formulations of DPCPX with improved solubility and longer half-life could enhance its effectiveness in experimental settings.
Méthodes De Synthèse
DPCPX can be synthesized by reacting 2,3-dichlorobenzyl alcohol with 3-chloropyridine in the presence of potassium carbonate. The resulting 2,3-dichlorobenzyl-3-chloropyridine intermediate is then reacted with 3-amino-1H-pyrazole-4-carboxamide in the presence of triethylamine to obtain DPCPX.
Applications De Recherche Scientifique
DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. DPCPX has also been studied for its potential use in the treatment of pain, depression, and anxiety disorders.
Propriétés
IUPAC Name |
1-[(2,3-dichlorophenoxy)methyl]-N-pyridin-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-12-4-1-5-14(15(12)18)24-10-22-8-6-13(21-22)16(23)20-11-3-2-7-19-9-11/h1-9H,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKETZMRMVVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCN2C=CC(=N2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,1-dimethyl-2-morpholin-4-ylethyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5906810.png)
amino](4-methoxy-3,5-dimethylphenyl)acetic acid](/img/structure/B5906812.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)



![(2-furylmethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-morpholin-4-ylethyl)amine](/img/structure/B5906849.png)

![N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5906863.png)

![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5906871.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5906881.png)
![4-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxyphenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5906886.png)